3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one

VEGFR2 selectivity kinase profiling angiogenesis inhibitor

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one (CAS 204003-85-0), also widely referenced under CAS 204005-46-9 and known as Semaxanib or SU5416, is a synthetic oxindole-based small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR). Originally discovered via high-throughput screening at SUGEN, Inc., SU5416 belongs to the indolin-2-one (oxindole) structural class and functions as an ATP-competitive tyrosine kinase inhibitor that blocks VEGF-dependent receptor autophosphorylation and downstream angiogenic signaling.

Molecular Formula C17H16N2O
Molecular Weight 264.328
CAS No. 204003-85-0
Cat. No. B2590508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one
CAS204003-85-0
Molecular FormulaC17H16N2O
Molecular Weight264.328
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(N2)C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C17H16N2O/c20-17-14(13-6-2-4-8-16(13)19-17)10-12-9-11-5-1-3-7-15(11)18-12/h2,4,6,8-10,18H,1,3,5,7H2,(H,19,20)/b14-10-
InChIKeyPEQAQVCHUDMZPB-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one (Semaxanib, SU5416): Compound Identity and Procurement Baseline


3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one (CAS 204003-85-0), also widely referenced under CAS 204005-46-9 and known as Semaxanib or SU5416, is a synthetic oxindole-based small-molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR) [1]. Originally discovered via high-throughput screening at SUGEN, Inc., SU5416 belongs to the indolin-2-one (oxindole) structural class and functions as an ATP-competitive tyrosine kinase inhibitor that blocks VEGF-dependent receptor autophosphorylation and downstream angiogenic signaling [2]. The compound advanced to Phase III clinical trials as an anti-angiogenic anticancer agent and has since been established as an indispensable research tool, particularly for generating the standard Sugen/Hypoxia rat model of pulmonary arterial hypertension (PAH) [3].

Why Generic VEGFR Inhibitor Substitution Fails: Critical Differentiation of 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one for Research Procurement


Interchanging SU5416 with later-generation multi-targeted VEGFR TKIs—such as sunitinib, cediranib, or sorafenib—without experimental validation introduces confounding variables that invalidate cross-study comparisons [1]. SU5416 possesses a selectivity fingerprint (20-fold preference for VEGFR2 over PDGFRβ; >100 μM against EGFR, InsR, and FGFR) that is fundamentally distinct from the broader polypharmacology of sunitinib or cediranib, which potently inhibit PDGFRβ, c-Kit, and other off-target kinases in the low nanomolar range [2]. Equally critical, SU5416 is a characterized aryl hydrocarbon receptor (AhR) agonist with potency approaching that of TCDD, a pharmacology absent in nearly all comparator VEGFR inhibitors and one that directly affects immunomodulatory and metabolic endpoints [3]. Substitution therefore risks both loss of the intended AhR-mediated biology and introduction of unintended multi-kinase effects.

Quantitative Differentiation Evidence for 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one: Head-to-Head and Cross-Study Comparisons


VEGFR2 Kinase Selectivity: 20-Fold Discrimination Against PDGFRβ Contrasts with Broad-Spectrum Comparators

SU5416 exhibits 20-fold selectivity for VEGFR2 (Flk-1/KDR) over PDGFRβ, with IC50 values of 1.23 ± 0.2 μM against VEGFR2 autophosphorylation versus 20.26 ± 5.2 μM against PDGF-dependent PDGFRβ autophosphorylation in NIH 3T3 cells [1]. In contrast, sunitinib inhibits VEGFR2 and PDGFRβ with comparable nanomolar potency (IC50 of 80 nM and 2 nM, respectively), representing a VEGFR2/PDGFRβ selectivity ratio of only approximately 25-fold in favor of PDGFRβ . SU6668, the direct predecessor within the oxindole series, potently inhibits PDGFRβ with a Ki of 8 nM but shows weaker VEGFR2 inhibition (IC50 ≈ 2.1–2.4 μM), yielding an opposite selectivity vector where PDGFRβ is favored by approximately 260-fold over VEGFR2 [2]. SU5416 further lacks detectable activity against EGFR, InsR, and FGFR (all IC50 > 100 μM) [1].

VEGFR2 selectivity kinase profiling angiogenesis inhibitor PDGFRβ discrimination

Structural Analog Differentiation: SU5416 Is 87-Fold More Potent Than SU5205, Its Closest Radioligand Surrogate

Among structurally similar 2-indolinone VEGFR2 inhibitors, SU5416 is 87 times more effective than its closest analog SU5205 (3-[4′-fluorobenzylidene]indolin-2-one) [1]. SU5205 was previously evaluated as a radiolabelled surrogate for PET imaging but exhibited poor stability and only a moderate IC50 of 9.6 μM toward VEGFR2, compared with SU5416's biochemical IC50 of 1.23 μM and cellular IC50 of 0.04 μM . 3D-QSAR and molecular dynamics simulations revealed that the potency difference arises from differential hydrophobic pocket exposure: the VEGFR2 active site hydrophobic pocket remains more solvent-exposed when complexed with SU5205, whereas SU5416 maintains superior van der Waals contacts that govern ligand binding affinity [1].

VEGFR2 inhibitor 3D-QSAR structural analog potency comparison SU5205

Functional Selectivity in Cellular Angiogenesis: >1,000-Fold Discrimination Between VEGF-Driven and FGF-Driven Endothelial Mitogenesis

In human umbilical vein endothelial cells (HUVECs), SU5416 inhibits VEGF-driven mitogenesis with an IC50 of 0.04 ± 0.02 μM, while FGF-driven mitogenesis requires an IC50 of 50 μM—a >1,000-fold functional selectivity window [1]. This contrasts with multi-targeted agents: SU6668 inhibits both VEGF- and bFGF-mediated angiogenesis with less discrimination (VEGFR2 IC50 = 2.4 μM, FGFR1 IC50 = 3.0 μM, an approximately 1.25-fold difference) [2]. Sunitinib, while not directly compared in an identical HUVEC mitogenesis assay, potently inhibits both VEGFR2 (IC50 = 80 nM) and exhibits broader polypharmacology that includes c-Kit, FLT3, and RET [3]. The >1,000-fold cellular functional selectivity of SU5416 validates its utility as a pathway-specific probe for VEGF-dependent (as opposed to FGF-dependent) angiogenesis.

HUVEC mitogenesis VEGF vs FGF functional selectivity angiogenesis

Unique Dual Pharmacology: Aryl Hydrocarbon Receptor (AhR) Agonism with Potency Approaching TCDD, Absent in Comparator VEGFR Inhibitors

SU5416 is a characterized aryl hydrocarbon receptor (AhR) agonist that activates the human AhR with a potency approaching that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and similarly activates polymorphic murine receptor isoforms (encoded by Ahrᵈ and Ahrᵇ¹ alleles) [1]. SU5416 induces AhR nuclear localization, facilitates AhR-DNA binding, upregulates CYP1A1 and IDO expression, and drives indoleamine 2,3-dioxygenase (IDO)-dependent regulatory T-cell generation in dendritic cells in an AhR-dependent manner [1][2]. In hepatoma cells, SU5416 inhibits proliferation through AhR/Arnt-mediated p21ᶜⁱᵖ¹/ʷᵃᶠ¹ induction [2]. This AhR pharmacology is not shared by sunitinib, cediranib, PTK787 (vatalanib), or sorafenib, none of which have been reported as AhR ligands [3]. Notably, the AhR agonism of SU5416 may have contributed to the poor Phase III anticancer outcomes via regulatory T-cell induction and xenobiotic enzyme upregulation, and conversely opens repurposing opportunities in autoimmune disease and transplantation [1].

aryl hydrocarbon receptor AhR agonist immunomodulation TCDD dual pharmacology

Pharmacokinetic-Pharmacodynamic Discordance: Short Plasma Half-Life (~30 min) Yet Sustained Target Engagement (≥72 h) Enables Intermittent Dosing Paradigms

SU5416 exhibits a short plasma half-life of approximately 30 minutes in mice and 1.11 ± 0.41 hours in humans, with a total body clearance of 26.1 ± 12.5 L/h/m² and a large volume of distribution of 41.9 ± 21.4 L/m², and displays linear pharmacokinetics up to 145 mg/m² [1][2]. Despite rapid plasma clearance, a single 3-hour exposure to 5 μM SU5416 (mimicking clinical plasma levels) produces sustained inhibition of VEGF-dependent HUVEC proliferation lasting at least 72 hours, attributable to intracellular accumulation of the compound [2]. This pharmacokinetic-pharmacodynamic (PK-PD) discordance enables efficacious twice-weekly intravenous dosing in xenograft models (producing ≥70% tumor growth inhibition) [3]. By comparison, sunitinib was rationally designed for high oral bioavailability and a longer effective half-life (approximately 40–60 hours in humans) to enable once-daily oral dosing with sustained target coverage [4]. SU5416's PK-PD profile introduces specific handling requirements: intravenous administration only, and induction of its own clearance with repeated oral dosing that is greater than that observed with IV administration [5].

pharmacokinetics pharmacodynamics plasma half-life sustained target engagement intermittent dosing

Irreplaceable Application: The Sugen 5416/Hypoxia Rat Model of Pulmonary Arterial Hypertension—A Standard with No Chemical Substitute

SU5416 is an irreplaceable component of the Sugen 5416/Hypoxia (SuHx) rat model, the most widely accepted preclinical model of Group 1 pulmonary arterial hypertension (PAH) that recapitulates hallmark human PAH features including increased medial wall thickness, small pulmonary artery obstruction, and plexiform lesion formation [1]. The standard protocol requires a single subcutaneous injection of SU5416 (20 mg/kg in DMSO) combined with 3 weeks of chronic hypoxia (10% O₂) followed by normoxic exposure, producing severe pulmonary vascular remodeling and right ventricular dysfunction [1][2]. No other VEGFR inhibitor—including sunitinib, cediranib, PTK787, or SU6668—has been validated to reproduce this specific PAH phenotype, nor has any been adopted as a substitute within this established model system [3]. The unique combination of VEGFR2 inhibition with AhR agonism in SU5416 may mechanistically underlie the vascular remodeling pathology observed in this model, as AhR activation has been independently implicated in pulmonary vascular biology [3].

pulmonary arterial hypertension Sugen/Hypoxia model animal model vascular remodeling SU5416-dependent

Definitive Research and Industrial Application Scenarios for 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one Based on Quantitative Differentiation Evidence


VEGFR2 Pathway-Specific Angiogenesis Research Requiring Minimal PDGFRβ or FGFR Cross-Inhibition

SU5416 is the preferred tool compound for in vitro and in vivo angiogenesis studies demanding clean VEGFR2-pathway interrogation. Its 20-fold selectivity for VEGFR2 over PDGFRβ and >1,000-fold functional discrimination between VEGF- and FGF-driven endothelial mitogenesis (IC50 0.04 μM vs. 50 μM in HUVECs) [1] make it uniquely suited for experiments where multi-targeted agents such as sunitinib or SU6668 would introduce confounding PDGFRβ or FGFR co-inhibition. Researchers conducting VEGF-dependent signaling studies in endothelial cells, tube formation assays, or aortic ring angiogenesis models should select SU5416 when the experimental hypothesis is specifically VEGF-pathway-dependent.

Reproduction and Standardization of the Sugen 5416/Hypoxia Rat Model of Pulmonary Arterial Hypertension

SU5416 is an absolute requirement for any laboratory establishing the Sugen/Hypoxia (SuHx) rat model of Group 1 PAH, as this model is chemically defined by the combination of SU5416 injection and chronic hypoxia [2]. The model is endorsed in standardized protocols (Methods in Molecular Biology, 2024) and produces vascular remodeling features—including plexiform lesions—that closely mirror human PAH pathology [2]. No alternative VEGFR inhibitor has been validated for this purpose. Procurement of SU5416 meeting the specifications for in vivo administration (≥98% purity, appropriate solubility in DMSO, verified CAS identity) is mandatory for model fidelity and cross-study reproducibility.

AhR-Dependent Immunomodulation and Cancer Cell Growth Inhibition Studies Leveraging SU5416's Dual Pharmacology

For research programs investigating AhR-mediated immunomodulation, regulatory T-cell biology, or AhR-dependent anti-proliferative effects in hepatoma and other AhR-expressing cancer models, SU5416 offers a unique dual-pharmacology tool that simultaneously inhibits VEGFR2 and activates AhR with potency approaching TCDD [3]. SU5416 induces IDO expression in dendritic cells leading to functional Treg generation, and drives p21-mediated G1 arrest in hepatoma cells in an AhR/Arnt-dependent manner [3][4]. This combined pharmacology is absent from all other clinically-evaluated VEGFR TKIs, making SU5416 the sole commercially available small molecule with this specific dual-target profile.

Kinase Selectivity Profiling and Chemical Biology Studies Examining Oxindole Scaffold Structure-Activity Relationships

As the prototypical indolin-2-one VEGFR2 inhibitor with an extensively characterized kinase selectivity fingerprint—including sub-micromolar activity against c-Kit (IC50 = 30 nM), FLT3 (IC50 = 160 nM), RET (IC50 = 170 nM), and ALK (IC50 = 1.2 μM), while sparing EGFR, InsR, and FGFR (all >100 μM) —SU5416 serves as an essential reference standard for chemical biology studies evaluating oxindole-based kinase inhibitor structure-activity relationships. Its 87-fold potency advantage over the structurally similar analog SU5205 [5] provides a validated benchmark for computational and medicinal chemistry efforts aimed at optimizing the indolinone pharmacophore.

Quote Request

Request a Quote for 3-((4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.